Cas no 1245773-13-0 (3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine)

3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine 化学的及び物理的性質
名前と識別子
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- 3-(4-NITROPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
- 3-(4-nitrophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- 3-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- STL414685
- 3-(4-Nitro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[4,3-a]pyridine, 5,6,7,8-tetrahydro-3-(4-nitrophenyl)-
- 3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine
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- MDL: MFCD18374176
- インチ: 1S/C12H12N4O2/c17-16(18)10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h4-7H,1-3,8H2
- InChIKey: JGQJMPXZZWWZTP-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(=CC=1)C1=NN=C2CCCCN21)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 76.5
3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038007-1g |
3-(4-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 1g |
¥2142.0 | 2023-04-04 | |
Enamine | EN300-232280-0.5g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
Enamine | EN300-232280-0.05g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
Enamine | EN300-232280-0.25g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
Enamine | EN300-232280-1g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 1g |
$728.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342513-2.5g |
3-(4-Nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 2.5g |
¥35985.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342513-100mg |
3-(4-Nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 100mg |
¥17280.00 | 2024-08-09 | |
Enamine | EN300-232280-0.1g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
Enamine | EN300-232280-2.5g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
Enamine | EN300-232280-5.0g |
3-(4-nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine |
1245773-13-0 | 95% | 5.0g |
$2110.0 | 2024-06-20 |
3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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7. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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9. Book reviews
3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridineに関する追加情報
3-(4-Nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo[4,3-a]pyridine: A Comprehensive Overview
The compound 3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo[4,3-a]pyridine, identified by the CAS number CAS No. 1245773-13-0, has emerged as a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structural features and versatile applications in various scientific domains. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.
The molecular structure of 3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo[4,3-a]pyridine comprises a fused bicyclic system consisting of a pyridine ring and a triazole moiety. The presence of the nitrophenyl group at the 3-position introduces significant electronic and steric effects. These features make the compound highly attractive for applications in drug design and materials synthesis. Recent studies have demonstrated its potential as a building block for constructing advanced materials with tailored electronic properties.
In terms of synthesis, researchers have developed efficient routes to prepare 3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo[4,a]pyridine. These methods often involve multi-component reactions or stepwise assembly strategies. For instance, a recent publication highlights the use of click chemistry principles to streamline the synthesis process. Such advancements not only improve yield but also facilitate large-scale production for industrial applications.
The electronic properties of this compound have been extensively studied using computational methods such as density functional theory (DFT). These studies reveal that the molecule exhibits distinct absorption and emission characteristics in the visible spectrum. This makes it a promising candidate for applications in optoelectronics and sensors. Furthermore, its ability to form stable complexes with metal ions has opened new avenues in catalysis and coordination chemistry.
Recent research has also explored the biological activity of 3-(4-nitrophenyl)-5H,a pyridine. In vitro assays have shown that it exhibits moderate cytotoxicity against certain cancer cell lines. This suggests potential applications in anticancer drug development. However, further studies are required to fully understand its mechanism of action and optimize its pharmacokinetic properties.
In conclusion,CAS No. 1245773-13-0, or 3-(4-nitrophenyl)-5,a pyridine, represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure and tunable properties make it an invaluable tool for researchers in chemistry and materials science. As ongoing studies continue to uncover new insights into its behavior and potential uses,
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